Ac-DL-Asp-DL-Tyr(PO3H2)-DL-Val-DL-Pro-DL-Met-DL-Leu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ac-DL-Asp-DL-Tyr(PO3H2)-DL-Val-DL-Pro-DL-Met-DL-Leu-NH2” is a synthetic peptide composed of several amino acids. Peptides like this one are often used in biochemical research to study protein interactions, enzyme functions, and cellular processes. The presence of phosphorylated tyrosine (Tyr(PO3H2)) suggests that this peptide might be involved in signaling pathways, as phosphorylation is a common post-translational modification that regulates protein activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Ac-DL-Asp-DL-Tyr(PO3H2)-DL-Val-DL-Pro-DL-Met-DL-Leu-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Peptides like “Ac-DL-Asp-DL-Tyr(PO3H2)-DL-Val-DL-Pro-DL-Met-DL-Leu-NH2” have diverse applications in scientific research:
Chemistry: Studying peptide bond formation and stability.
Biology: Investigating protein-protein interactions and cellular signaling pathways.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Creating bioactive peptides for use in cosmetics and food products.
Mechanism of Action
The mechanism of action for peptides often involves binding to specific receptors or enzymes, leading to a cascade of cellular events. The phosphorylated tyrosine in this peptide suggests it may mimic or inhibit natural signaling molecules, affecting pathways like the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Asp-DL-Tyr-DL-Val-DL-Pro-DL-Met-DL-Leu-NH2: Lacks phosphorylation, potentially altering its biological activity.
Ac-DL-Asp-DL-Tyr(PO3H2)-DL-Val-DL-Pro-DL-Met-DL-Leu-OH: Different C-terminal modification, which can affect stability and receptor binding.
Uniqueness
The unique feature of “Ac-DL-Asp-DL-Tyr(PO3H2)-DL-Val-DL-Pro-DL-Met-DL-Leu-NH2” is the phosphorylated tyrosine, which plays a crucial role in signaling pathways and can be used to study phosphorylation-dependent processes.
Properties
IUPAC Name |
3-acetamido-4-[[1-[[1-[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBUYJZBCOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N7O13PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.